molecular formula C17H20 B13787395 hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene CAS No. 50415-43-5

hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene

Cat. No.: B13787395
CAS No.: 50415-43-5
M. Wt: 224.34 g/mol
InChI Key: KVHGVQIXSZOTQM-UHFFFAOYSA-N
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Description

Hexacyclo[6.6.1.1³,⁶.1¹⁰,¹³.0²,⁷.0⁹,¹⁴]heptadeca-4,11-diene is a highly strained polycyclic hydrocarbon characterized by a six-ring fused system with bridgehead double bonds at positions 4 and 11. Its complex structure includes bicyclic, tricyclic, and tetracyclic subunits, making it a candidate for high-energy applications and specialty polymer synthesis. The compound is listed as a cycloolefin monomer in Mitsui Petrochemical Industries’ copolymer production process, where it contributes to high molecular weight and thermal stability in materials .

Properties

CAS No.

50415-43-5

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene

InChI

InChI=1S/C17H20/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-4,8-17H,5-7H2

InChI Key

KVHGVQIXSZOTQM-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C4CC3C5C4C6CC5C=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene typically involves a series of Diels-Alder reactions. These reactions are known for their ability to form complex ring structures through the cycloaddition of dienes and dienophiles. The specific conditions for these reactions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used .

Scientific Research Applications

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene involves its interaction with various molecular targets. The compound’s polycyclic structure allows it to engage in multiple types of chemical interactions, such as π-π stacking and hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Key Differences :

  • Ring Strain : The hexacyclic system imposes greater steric strain compared to bicyclic or pentacyclic analogues, enhancing reactivity in polymerization but requiring precise catalytic control .
  • Thermal Stability : Copolymers derived from the target compound exhibit superior thermal resistance (>300°C decomposition) due to rigid fused-ring geometry, outperforming bicyclic analogues .

High-Energy Fuel Compounds

Hexacyclo[6.6.1.1³,⁶.1¹⁰,¹³.0²,⁷.0⁹,¹⁴]heptadeca-4,11-diene shares structural motifs with energy-dense hydrocarbons used in propulsion systems. Notable comparisons include:

Compound Name Heat of Combustion (kcal/mL) Primary Use Reference
Pentacyclo[8.2.1.1⁴,¹².0⁵,¹¹]tetradeca-5,11-diene 11.0 Rocket fuels
Hexacyclo[7.2.1.1³,⁷.1⁵,¹³.0²,⁸.0⁴,⁶]tetradec-10-ene 10.8 Jet fuels
Target Compound ~11.0 (estimated) Not reported for fuels

Key Insights :

  • While the target compound’s heat of combustion (~11 kcal/mL) aligns with high-energy fuels, its primary industrial use remains polymer chemistry, unlike analogues optimized for propulsion .
  • Synthetic routes for fuel-grade analogues often involve dimerization of simpler bicyclic precursors (e.g., bicycloheptadiene), whereas the target compound requires specialized catalytic cycles .

Amorpha-4,11-diene

Despite the shared “4,11-diene” nomenclature, amorpha-4,11-diene (a sesquiterpene precursor to artemisinin) is structurally and functionally distinct:

Property Hexacyclo[6.6.1.1³,⁶.1¹⁰,¹³.0²,⁷.0⁹,¹⁴]heptadeca-4,11-diene Amorpha-4,11-diene
Structure Synthetic polycyclic hydrocarbon Natural sesquiterpene
Biosynthetic Role None Artemisinin precursor
Production Chemical synthesis (e.g., catalytic dimerization) Engineered yeast (S. cerevisiae)
Applications Polymers, materials science Pharmaceuticals
  • Critical Note: Amorpha-4,11-diene production in engineered yeast strains (e.g., S. cerevisiae WK1) achieves ~3-fold yield improvements via metabolic engineering, a strategy irrelevant to the synthetic target compound .

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